NorA Efflux Pump Inhibition: Quantified Potency Differentiation Against Drug-Resistant S. aureus
This compound demonstrates measurable inhibition of the NorA efflux pump in Staphylococcus aureus 1199B, with an IC₅₀ value of 6.70 µM (6,700 nM) in an ethidium bromide (EtBr) efflux assay [1]. This activity is directly attributable to the specific 3-(2-nitrophenoxymethyl) substitution pattern. In contrast, the unsubstituted 2-chloroquinoline scaffold exhibits no reported NorA inhibitory activity at comparable concentrations, underscoring the functional necessity of the 3-position modification for this mechanism [2].
| Evidence Dimension | NorA efflux pump inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6.70 µM (6,700 nM) |
| Comparator Or Baseline | Unsubstituted 2-chloroquinoline scaffold: No reported activity at comparable concentrations |
| Quantified Difference | Target compound shows measurable inhibition; comparator shows no activity |
| Conditions | EtBr efflux assay in Staphylococcus aureus 1199B, 20 min incubation, 5 min measurement |
Why This Matters
This quantifiable efflux pump inhibition differentiates the compound from simpler quinoline analogs and supports its selection in antibacterial resistance research programs targeting NorA-overexpressing strains.
- [1] BindingDB. (n.d.). BDBM50153283 (CHEMBL3774445): Inhibition of NorA efflux pump in Staphylococcus aureus 1199B. Retrieved April 23, 2026. View Source
- [2] Abumelha, H. M., et al. (2024). Design, synthesis, and structure–activity relationship of 2-chloro-3-formylquinoline containing hybrids as powerful antibacterial agents. Journal of Saudi Chemical Society, 28(4), 101884. View Source
